molecular formula C21H33BN2O4 B1591620 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate CAS No. 540752-87-2

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate

Cat. No. B1591620
CAS RN: 540752-87-2
M. Wt: 388.3 g/mol
InChI Key: RJUYJGNYCCEDAH-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring attached to a phenyl ring, which is further attached to a boronate ester group .


Physical And Chemical Properties Analysis

This compound is a solid with a white to yellow appearance . It has a melting point of 60°C to 65°C .

Scientific Research Applications

Organic Synthesis

This compound is used as an intermediate in organic synthesis . It can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Biologically Active Compounds

It serves as an important intermediate in the synthesis of many biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer .

Borylation Reactions

The tetramethyl-1,3,2-dioxaborolane moiety in the compound is often used in borylation reactions . These reactions are useful for forming carbon-boron bonds, which are key in many organic transformations .

Transition Metal Catalysis

This compound can be used in reactions involving transition metal catalysts . For example, it can be used in the hydroboration of alkyl or aryl alkynes and alkenes .

Pharmaceutical Research

Given its role as an intermediate in the synthesis of biologically active compounds, this compound is of interest in pharmaceutical research . It can be used to develop new drugs and therapies .

Material Science

In material science, this compound can be used in the development of new materials. The boron-containing moiety can confer unique properties to the resulting materials, making it a valuable tool in this field .

Chemical Industry

In the chemical industry, this compound can be used in the production of various chemicals. Its unique structure and reactivity make it a valuable starting material or intermediate in these processes .

Academic Research

This compound is also used in academic research, particularly in the fields of organic chemistry and medicinal chemistry. Researchers can use it to explore new reactions, develop new synthetic methodologies, and synthesize novel compounds .

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-23(12-14-24)17-10-8-9-16(15-17)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUYJGNYCCEDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585964
Record name tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine-1-carboxylate

CAS RN

540752-87-2
Record name tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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